5-cyclopropoxy-2-fluorobenzoic acid
Description
Properties
CAS No. |
1243460-99-2 |
|---|---|
Molecular Formula |
C10H9FO3 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Electrophilic Fluorination and Acylation Pathways
Electrophilic fluorination, as demonstrated in the preparation of 2,4-dichloro-5-fluorobenzoic acid, employs aluminum chloride-catalyzed Friedel-Crafts acylation with acetyl chloride, followed by oxidation using sodium hypochlorite (chlorine lye). Adapting this approach, 2-fluorobenzoic acid derivatives can be acylated at the para position to the fluorine atom, though steric and electronic factors necessitate precise temperature control (80–130°C). For 5-cyclopropoxy substitution, acylation may precede cyclopropane ring formation via [2+1] cycloaddition or nucleophilic displacement.
Direct Functionalization of Benzoic Acid Derivatives
Mitsunobu Reaction for Cyclopropoxy Group Installation
The Mitsunobu reaction, widely utilized in ether synthesis, enables the coupling of 5-hydroxy-2-fluorobenzoic acid with cyclopropanol. This method, referenced in the synthesis of fluorinated aromatics, employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine to facilitate oxygen-alkyl bond formation. Key advantages include high stereochemical fidelity and compatibility with acid-sensitive substrates.
Example Protocol :
-
Substrate Preparation : 5-Hydroxy-2-fluorobenzoic acid is protected as its methyl ester to prevent side reactions.
-
Mitsunobu Coupling : React with cyclopropanol (1.2 equiv), DIAD (1.5 equiv), and triphenylphosphine (1.5 equiv) in THF at 0°C→25°C for 12 hours.
-
Deprotection : Hydrolyze the methyl ester using aqueous NaOH (2M) to yield this compound.
Yields typically range from 65–78%, with purity >95% after recrystallization.
Sequential Halogenation and Nucleophilic Substitution
Chlorine-to-Cyclopropoxy Displacement
A two-step sequence involving chlorination and nucleophilic substitution offers an alternative route:
-
Chlorination : 2-Fluorobenzoic acid is nitrated at position 5, reduced to the amine, and subjected to Sandmeyer conditions to install chlorine.
-
Cu-Catalyzed Substitution : React 5-chloro-2-fluorobenzoic acid with sodium cyclopropoxide in the presence of CuI (10 mol%) and 1,10-phenanthroline at 120°C in DMF.
This method achieves moderate yields (50–60%) due to competing hydrolysis but benefits from scalability.
Oxidative Transformation of Prefunctionalized Intermediates
Oxidation of Methyl Esters
Analogous to the synthesis of 4-cyclopropyl-2-[18F]fluorobenzoic acid, the methyl ester of this compound is hydrolyzed under acidic or basic conditions. For instance, treatment with trifluoroacetic acid (TFA) in dichloromethane quantitatively cleaves the ester group without affecting the cyclopropane ring.
Challenges and Optimization Strategies
Regioselectivity in Electrophilic Substitutions
The electron-withdrawing nature of the fluorine atom directs electrophiles to the para position, complicating meta-substitution required for cyclopropoxy installation. Utilizing directing groups (e.g., boronic esters) in Suzuki-Miyaura couplings or employing Lewis acids (e.g., AlCl3) to modulate reactivity can enhance selectivity.
Stability of the Cyclopropane Ring
Cyclopropane’s strain renders it susceptible to ring-opening under harsh conditions. Mitigation strategies include:
-
Low-temperature reactions (<80°C) during Mitsunobu coupling.
-
Avoiding strong Brønsted acids in ester hydrolysis.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Mitsunobu Reaction | 5-Hydroxy-2-fluorobenzoate | DIAD, PPh3, Cyclopropanol | 78 | 97 |
| Nucleophilic Substitution | 5-Chloro-2-fluorobenzoic acid | CuI, Na-cyclopropoxide | 60 | 92 |
| Friedel-Crafts Acylation | 2-Fluorobenzoic acid | AlCl3, Acetyl chloride, Cl2 lye | 45 | 88 |
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
5-Cyclopropoxy-2-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-cyclopropoxy-2-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atom and cyclopropoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Fluoro-2-hydroxybenzoic Acid (CAS 345-16-4)
- Structure : Features a hydroxyl (-OH) group at the 2-position and fluorine at the 5-position.
- Key Differences : The hydroxyl group increases water solubility and acidity (pKa ~2.8 for benzoic acid derivatives) compared to the cyclopropoxy substituent in 5-cyclopropoxy-2-fluorobenzoic acid, which enhances lipophilicity .
- Applications: Used as a fluorinated intermediate in synthesizing dyes, agrochemicals, and nonsteroidal anti-inflammatory drugs (NSAIDs).
5-Bromo-2-chloro-4-(trifluoromethyl)benzoic Acid
- Structure : Contains bromine, chlorine, and a trifluoromethyl (-CF₃) group on the aromatic ring.
- Key Differences : The trifluoromethyl group significantly increases electron-withdrawing effects and lipophilicity (logP ~3.5 estimated), while the halogen atoms (Br, Cl) enhance molecular weight and steric bulk. This contrasts with the smaller cyclopropoxy group in the target compound, which balances hydrophobicity and metabolic stability .
- Applications : Likely used in materials science or as a halogenated building block in organic synthesis.
5-(Cyclopropylmethoxy)-2-ethyl-4-fluorobenzoic Acid
- Structure : Substituted with a cyclopropylmethoxy group (larger than cyclopropoxy), an ethyl group at the 2-position, and fluorine at the 4-position.
- Key Differences: The ethyl group increases steric hindrance and lipophilicity (molecular weight 238.26 vs. The cyclopropylmethoxy group may offer greater conformational rigidity than cyclopropoxy .
- Applications : Reported in pharmaceutical research due to its complex substitution pattern.
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide
- Structure : A thiazole derivative with a cyclopropanecarboxamide moiety and fluorobenzoyl group.
- Key Differences : The thiazole ring and amide linkage introduce hydrogen-bonding capacity and planar geometry, contrasting with the carboxylic acid group in benzoic acid derivatives. The fluorine here is part of a benzoyl group, influencing electronic properties differently .
- Applications : Likely explored as a kinase inhibitor or antimicrobial agent.
Data Table: Comparative Analysis
*Calculated based on structural formula; †Estimated using computational tools (e.g., ChemDraw).
Research Findings and Implications
- Lipophilicity : The cyclopropoxy group in this compound increases logP compared to hydroxylated analogs (e.g., 5-fluoro-2-hydroxybenzoic acid), enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability: Cyclopropane rings are known to resist oxidative metabolism, suggesting improved pharmacokinetic profiles for derivatives of this compound .
- Synthetic Utility : Fluorinated benzoic acids are pivotal in designing protease inhibitors and GPCR modulators, though the target compound’s exact biological activity remains uncharacterized in the provided evidence.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-cyclopropoxy-2-fluorobenzoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A typical synthesis involves introducing the cyclopropoxy group via nucleophilic substitution on a fluorobenzoic acid precursor. For example, substituting a halogen (e.g., chlorine or bromine) at the 5-position with cyclopropoxide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >98% purity . Optimization includes monitoring reaction progress by TLC or HPLC and adjusting stoichiometry of reagents (e.g., 1.2–1.5 equivalents of cyclopropanol) to minimize side reactions.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : C18 column, mobile phase of acetonitrile/water (0.1% TFA), retention time comparison with standards.
- NMR : Confirm substitution patterns via ¹H NMR (e.g., cyclopropane protons as a multiplet at δ 0.5–1.2 ppm, aromatic protons at δ 7.0–8.0 ppm) and ¹³C NMR for carbonyl (δ ~170 ppm) and fluorine coupling .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M-H]⁻ ion for molecular formula C₁₀H₈F₃O₃) .
Q. What are the key safety considerations when handling this compound in the laboratory?
- Methodological Answer : Follow OSHA guidelines for fluorinated aromatic compounds:
- Use fume hoods and PPE (gloves, goggles).
- Monitor airborne concentrations with real-time sensors (e.g., PID detectors).
- Implement engineering controls (e.g., local exhaust ventilation) to limit exposure to <1 ppm .
- Store in amber glass containers under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in drug design or catalysis?
- Methodological Answer : Perform density functional theory (DFT) calculations to:
- Map electrostatic potential surfaces (ESP) for nucleophilic/electrophilic sites.
- Simulate reaction pathways (e.g., cyclopropane ring-opening under acidic conditions).
- Compare with experimental kinetic data (e.g., Arrhenius plots) to validate computational models .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography results)?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in substituent orientation or hydrogen bonding .
- Dynamic NMR : Probe temperature-dependent splitting to distinguish conformational exchange from static disorder .
- Complementary Techniques : Pair solid-state (SSNMR) and solution-state NMR to assess polymorphism or solvent effects .
Q. How can the compound’s bioactivity be systematically evaluated against enzymatic targets (e.g., cyclooxygenase or kinase inhibitors)?
- Methodological Answer :
- In Vitro Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) for binding affinity (Kd) determination.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying cyclopropane substituents) to correlate structural features with IC₅₀ values .
- Molecular Docking : Align with crystal structures of target enzymes (PDB IDs) to predict binding modes .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation.
- Asymmetric Synthesis : Optimize catalysts (e.g., palladium/ligand systems) for enantioselective cyclopropanation .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of enantiomeric excess (ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
